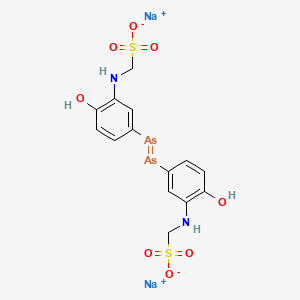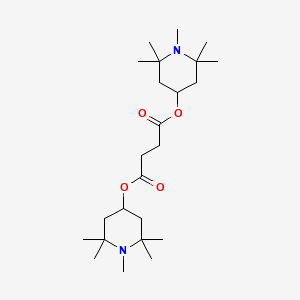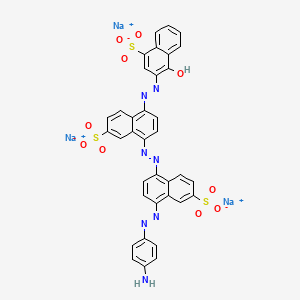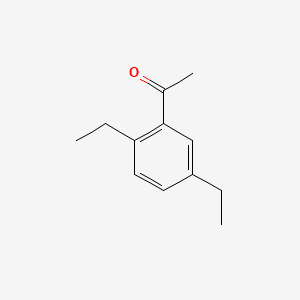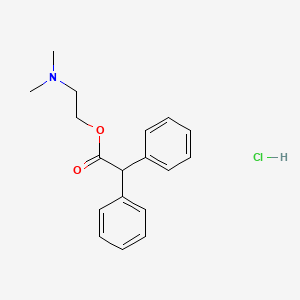
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride is a chemical compound known for its antispasmodic properties. It is used in both veterinary and human medicine to treat spasms in the urogenital and gastrointestinal systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of spasms and as a muscle relaxant in both human and veterinary medicine.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride involves its interaction with smooth muscle cells. It inhibits the contraction of these muscles by blocking specific receptors and ion channels, leading to muscle relaxation. The molecular targets include muscarinic receptors and calcium channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride
- 2-(dimethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride
Uniqueness
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride is unique due to its specific antispasmodic properties and its effectiveness in treating both urogenital and gastrointestinal spasms. Its molecular structure allows it to interact with specific receptors and ion channels, making it a valuable therapeutic agent .
Propriétés
Numéro CAS |
2723-37-7 |
|---|---|
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-(2,2-diphenylacetyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |
Clé InChI |
IHDMJEPWSOHAAL-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1615240.png)
![2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide](/img/structure/B1615245.png)


